molecular formula C20H23NO5 B6662835 2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid

2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid

Cat. No.: B6662835
M. Wt: 357.4 g/mol
InChI Key: QOUIWDJVFZHULF-UHFFFAOYSA-N
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Description

2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an acetylamino group, and a methylpropanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid typically involves multiple steps:

  • Formation of the Dimethoxyphenyl Acetyl Intermediate

      Starting Materials: 2,6-Dimethoxybenzaldehyde and acetic anhydride.

      Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the acetylated product.

  • Amination Reaction

      Starting Materials: The acetylated intermediate and aniline.

      Reaction Conditions: This step involves the formation of an amide bond, typically under basic conditions using reagents like sodium hydroxide or potassium carbonate.

  • Coupling with Methylpropanoic Acid

      Starting Materials: The amide intermediate and 2-methylpropanoic acid.

      Reaction Conditions: This final step often requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation of the dimethoxyphenyl group can lead to the formation of quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can convert the acetyl group to an alcohol or reduce the amide to an amine.

  • Substitution

      Reagents: Halogenating agents like bromine or chlorine.

      Products: Substitution reactions can introduce halogen atoms into the aromatic ring, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of specific enzymes involved in acetylation and deacetylation processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, such as anti-inflammatory or analgesic effects. Research into its potential therapeutic applications is ongoing, with studies focusing on its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The dimethoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[[2-(2,4-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid
  • 2-[4-[[2-(3,5-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research.

Properties

IUPAC Name

2-[4-[[2-(2,6-dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-20(2,19(23)24)13-8-10-14(11-9-13)21-18(22)12-15-16(25-3)6-5-7-17(15)26-4/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUIWDJVFZHULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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